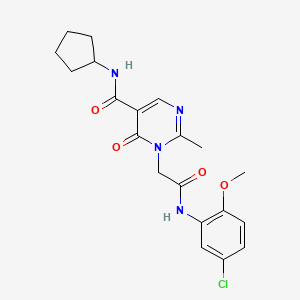![molecular formula C23H30N4O4S B2895453 7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-39-9](/img/structure/B2895453.png)
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components, including a quinazolinone, a dioxolane ring, and two piperidine rings. Quinazolinones are a class of compounds that have been studied for their potential biological activities . Piperidine is a common motif in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex. It contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, and a dioxolane ring, which is a three-membered ring containing two oxygen atoms. It also appears to contain two piperidine rings, which are six-membered rings containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone, dioxolane, and piperidine rings. The quinazolinone could potentially undergo reactions at the carbonyl group or at the nitrogen atoms. The dioxolane ring could potentially be opened under acidic or basic conditions. The piperidine rings, being basic, could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence and position of the quinazolinone, dioxolane, and piperidine rings .Applications De Recherche Scientifique
Antihypertensive Activity
Synthesis and Evaluation of Piperidine Derivatives : Piperidine derivatives with a quinazoline ring system have been synthesized and tested for antihypertensive activity. Notably, specific compounds demonstrated significant hypotension effects in spontaneously hypertensive rat models, suggesting their potential as antihypertensive agents (Takai et al., 1986).
Anti-inflammatory Applications
CCR4 Antagonists for Inflammatory Conditions : A study on the synthesis and evaluation of CCR4 antagonists revealed compounds with potent anti-inflammatory activity. These compounds showed efficacy in a murine model of acute dermatitis, indicating their potential for treating inflammatory conditions (Yokoyama et al., 2009).
Antimicrobial Activity
Antibacterial and Antifungal Quinazolinone Derivatives : Research into quinazolin-4(3H)-one derivatives has demonstrated their effectiveness as bactericides against agricultural pathogens such as Xanthomonas oryzae pv. oryzae. These findings suggest a potential application in developing new agricultural bactericides (Du et al., 2018).
Antioxidant Properties
Microwave Assisted Synthesis of Heterocyclic Antioxidants : A study on the synthesis of triazoloquinazolinones under microwave irradiation highlighted their moderate antioxidant activity. This research underscores the potential of quinazolinone derivatives in developing antioxidant agents (Sompalle & Roopan, 2016).
Anticancer Activity
Synthesis and Anticancer Evaluation : Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and evaluated for their potential cytotoxicity on cancer cell lines, with some compounds showing significant anticancer activity. This research indicates the possible use of quinazolinone derivatives in cancer therapy (Nowak et al., 2015).
Orientations Futures
Future research on this compound could involve further elucidation of its synthesis and reactivity, as well as investigation into its potential biological activities. Given the known activities of other quinazolinone and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c28-21(26-11-6-16(7-12-26)25-8-2-1-3-9-25)5-4-10-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQWRIKGSCIICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


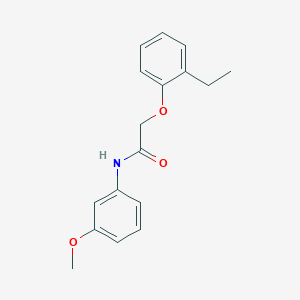

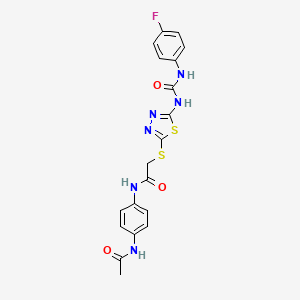
![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
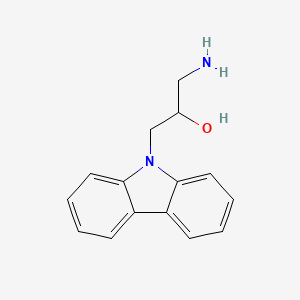
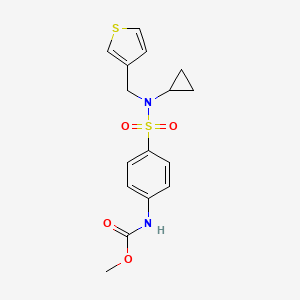
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

